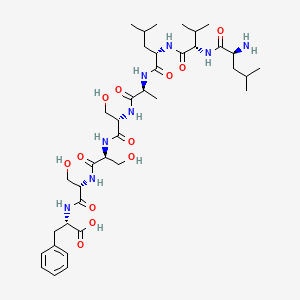
2-Ethylthio-4-pyridinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylthio-4-pyridinecarbothioamide: is a chemical compound with the molecular formula C8H10N2S . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as Ethionamide , which is widely recognized for its use as an anti-tuberculosis agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthio-4-pyridinecarbothioamide typically involves the reaction of 2-chloronicotinic acid with ethyl mercaptan in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylthio-4-pyridinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylthio-4-pyridinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its biological activity, including its antimicrobial properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Ethylthio-4-pyridinecarbothioamide involves its conversion to an active form within the bacterial cell. This active form inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. The inhibition of mycolic acid synthesis leads to the disruption of the cell wall and ultimately the death of the bacterial cell . The molecular targets include enzymes involved in the fatty acid synthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Isoniazid: Another anti-tuberculosis agent with a similar mechanism of action.
Pyrazinamide: Used in combination with other drugs for tuberculosis treatment.
Rifampicin: A broad-spectrum antibiotic used in tuberculosis therapy.
Uniqueness: 2-Ethylthio-4-pyridinecarbothioamide is unique due to its specific mechanism of action and its effectiveness against multi-drug-resistant strains of tuberculosis. Its ability to inhibit mycolic acid synthesis makes it a valuable tool in the fight against tuberculosis .
Eigenschaften
CAS-Nummer |
180791-04-2 |
|---|---|
Molekularformel |
C8H10N2S2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
2-ethylsulfanylpyridine-4-carbothioamide |
InChI |
InChI=1S/C8H10N2S2/c1-2-12-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11) |
InChI-Schlüssel |
SXHKCLNSHXDMCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC=CC(=C1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)



![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)


![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)


